molecular formula C11H18N2O B2570981 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine CAS No. 2580226-46-4

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

Cat. No. B2570981
CAS RN: 2580226-46-4
M. Wt: 194.278
InChI Key: OKSRSNGIERVBHU-UHFFFAOYSA-N
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Description

“5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” is a chemical compound with the CAS Number: 2580226-46-4 . It has a molecular weight of 194.28 . It is typically in powder form .


Physical And Chemical Properties Analysis

“5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” is a powder with a molecular weight of 194.28 .

Scientific Research Applications

Organic Synthesis and Catalysis

This chemical has seen applications in the development of novel organic synthesis methodologies. Its derivatives have been utilized in the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions, showcasing its versatility in constructing complex organic structures (Li et al., 2013). Additionally, its role in the synthesis of N-tert-butanesulfinyl imines suggests its utility in asymmetric synthesis, enabling the creation of chiral amines with significant implications in pharmaceutical development (Ellman et al., 2002).

Safety and Hazards

The safety information for “5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine” indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the substance is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)7-4-5-9-8(6-7)10(12)13-14-9/h7H,4-6H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSRSNGIERVBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

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